

Solubility of 2-Bromo-6-chloroanisole in common organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-6-chloroanisole**

Cat. No.: **B173195**

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Bromo-6-chloroanisole** in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-bromo-6-chloroanisole**, a halogenated aromatic ether. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and a detailed experimental protocol for its quantitative determination. While specific experimental solubility data for this compound is not widely published, this guide synthesizes data from analogous structures and foundational chemical principles to provide a robust predictive framework and an empirical methodology for its validation.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount as it directly influences bioavailability, formulation strategies, and purification processes.^[1] **2-Bromo-6-chloroanisole** (C_7H_6BrClO) is a substituted anisole whose halogenated structure presents unique solubility characteristics.^[2] This guide aims to provide a deep understanding of these characteristics, grounded in both theoretical principles and practical experimental guidance.

Physicochemical Profile of 2-Bromo-6-chloroanisole

The molecular structure of **2-bromo-6-chloroanisole** dictates its physical and chemical properties, which in turn govern its solubility. The presence of an aromatic ring, an ether linkage, a bromine atom, and a chlorine atom creates a molecule with distinct electronic and steric features.

The key physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrClO	[2][3]
Molecular Weight	221.48 g/mol	[2]
IUPAC Name	1-bromo-3-chloro-2-methoxybenzene	[2]
LogP (Octanol/Water)	3.4 (Predicted)	[4]
Log10WS (Water Solubility)	-3.5 (Predicted, in mol/L)	[4][5]
Appearance	Expected to be a liquid or low-melting solid	[6]

The high predicted LogP value indicates a strong preference for nonpolar, lipophilic environments over aqueous media, suggesting poor water solubility but favorable solubility in many organic solvents.[5]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the primary heuristic for predicting solubility.[7] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of **2-bromo-6-chloroanisole** can be understood by analyzing its capacity for various intermolecular interactions.

- **Van der Waals Forces:** The bulky aromatic ring and halogen atoms provide a large surface area, leading to significant London dispersion forces. These forces are the primary interaction with nonpolar solvents.

- Dipole-Dipole Interactions: The electronegative oxygen, chlorine, and bromine atoms create a net molecular dipole, allowing for dipole-dipole interactions with polar solvents.
- Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, but the molecule lacks a hydrogen bond donor. This limits its solubility in highly cohesive, protic solvents like water but allows for some interaction with alcohols.^[8]

Based on these principles, a predicted solubility profile can be established. The molecule's overall character is predominantly nonpolar and hydrophobic due to the large, halogenated benzene ring.^[6]

Predicted Solubility Profile in Common Organic Solvents

Given the lack of specific published quantitative data, the following table presents a predicted qualitative solubility profile for **2-bromo-6-chloroanisole**. This profile is extrapolated from its physicochemical properties and the known solubility of similar compounds like anisole and other haloaromatics.^{[9][10][11]}

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar Aprotic	Hexane, Toluene, Benzene	High	Dominated by Van der Waals forces, matching the compound's nonpolar character.[9]
Polar Aprotic	Acetone, Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate	High	Solvents can engage in dipole-dipole interactions and effectively solvate the molecule without the high energy cost of disrupting a hydrogen-bonding network. Anisole is highly soluble in ether.[12]
Halogenated	Dichloromethane (DCM), Chloroform	High	Structural similarity and compatible intermolecular forces lead to excellent miscibility.
Polar Protic	Ethanol, Methanol, Isopropanol	Moderate to High	The alkyl chains of the alcohols provide nonpolar character, while the hydroxyl group can act as a hydrogen bond donor to the ether oxygen. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol).[12]

Highly Polar Protic	Water	Very Low	The molecule's hydrophobicity and inability to disrupt the strong hydrogen-bonding network of water result in poor solubility, as confirmed by the predicted LogP and Log10WS values. [5] [10]
---------------------	-------	----------	--

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a robust experimental methodology is required. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[\[1\]](#)[\[13\]](#)

Objective:

To determine the equilibrium solubility of **2-bromo-6-chloroanisole** in a selected organic solvent at a specified temperature (e.g., 25 °C).

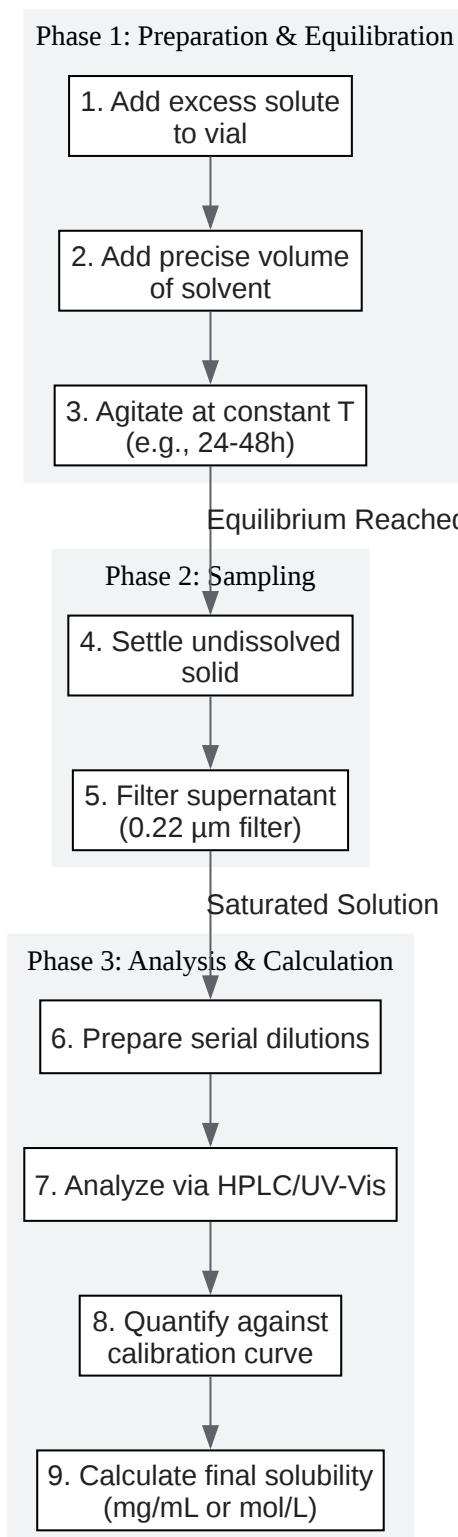
Materials:

- **2-Bromo-6-chloroanisole** (solid)
- Selected organic solvent (HPLC grade)
- Scintillation vials or glass test tubes with screw caps
- Orbital shaker or vortex mixer with temperature control
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes

- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-bromo-6-chloroanisole** to a vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.
 - Pipette a precise volume of the chosen solvent (e.g., 5.0 mL) into the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled orbital shaker set to 25 °C.
 - Agitate the mixture for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours.^[13] The goal is to ensure the concentration of the dissolved solute in the solvent is no longer changing over time.
- Phase Separation and Sampling:
 - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
 - Carefully draw the supernatant (the clear, saturated solution) using a syringe.
 - Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates.
- Sample Preparation for Analysis:
 - Accurately dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical instrument. A series of


dilutions may be necessary to find the optimal concentration.

- Quantitative Analysis:
 - Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method.
 - Prepare a calibration curve using standard solutions of **2-bromo-6-chloroanisole** of known concentrations.
 - Determine the concentration of the diluted sample by comparing its analytical response to the calibration curve.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
 - Express the final solubility in appropriate units, such as mg/mL or mol/L.

This protocol provides a self-validating system; consistency of results from samples taken at different time points (e.g., 24h and 48h) confirms that equilibrium has been reached.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

2-Bromo-6-chloroanisole is a hydrophobic molecule with a high predicted LogP value, indicating it is sparingly soluble in water but should exhibit high solubility in a range of common nonpolar and polar aprotic organic solvents. Its solubility in polar protic solvents like alcohols is expected to be moderate. While this guide provides a strong theoretical and predictive foundation, the detailed experimental protocol herein offers a clear and reliable path for researchers to obtain precise, quantitative solubility data tailored to their specific solvent systems and conditions. Such empirical data is indispensable for the effective application of this compound in research and development.

References

- Cheméo. Chemical Properties of **2-Bromo-6-chloroanisole**. [\[Link\]](#)
- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [\[Link\]](#)
- Florida A&M University.
- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [\[Link\]](#)
- Solubility of Things. Anisole. [\[Link\]](#)
- Solubility of Things. Anisole. [\[Link\]](#)
- SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [\[Link\]](#)
- Cheméo. 2,6-Dibromo-4-chloroanisole - Chemical & Physical Properties. [\[Link\]](#)
- National Center for Biotechnology Information. **2-Bromo-6-chloroanisole**.
- Simon Fraser University. Solubility of Organic Compounds. [\[Link\]](#)
- Gnee Biotech. Anisole (CAS 100-66-3) - High-Quality Organic Compound. [\[Link\]](#)
- Gnee Biotech. What are the key properties of anisole c7h8o?. [\[Link\]](#)
- Sciencemadness Wiki. Anisole. [\[Link\]](#)
- Chemical-Suppliers.com. **2-Bromo-6-chloroanisole** | CAS 174913-10-1. [\[Link\]](#)
- National Center for Biotechnology Information. 2-Bromo-4-chloroanisole.
- YouTube. How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [\[Link\]](#)
- NIST. **2-Bromo-6-chloroanisole**. NIST WebBook. [\[Link\]](#)
- National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [\[Link\]](#)
- ResearchGate.
- ResearchGate. Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures | Request PDF. [\[Link\]](#)
- ResearchGate.

- ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
- Cheméo. **2-Bromo-6-chloroanisole.pdf**. [Link]
- Solubility of Things. 2-Bromoanisole. [Link]
- Yuhan Pharma. 2-溴-6-氯-苯甲醚. [Link]
- Dipòsit Digital de la Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. [Link]
- ETS Laboratories. Screening for TCA and other Haloanisoles. [Link]
- ScienceDirect.
- National Center for Biotechnology Information. Uncorking Haloanisoles in Wine. PubMed Central. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Solubility determination of compounds of pharmaceutical interest [deposit.ub.edu]
- 2. 2-Bromo-6-chloroanisole | C7H6BrClO | CID 23433617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-chloroanisole [webbook.nist.gov]
- 4. chemeo.com [chemeo.com]
- 5. 2-Bromo-6-chloroanisole - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.ws [chem.ws]
- 8. m.youtube.com [m.youtube.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anisole - Sciencemadness Wiki [sciencemadness.org]
- 13. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Solubility of 2-Bromo-6-chloroanisole in common organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173195#solubility-of-2-bromo-6-chloroanisole-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com